5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-15(20)19-9-3-4-11-10-12(5-6-13(11)19)18-24(21,22)16-8-7-14(17)23-16/h5-8,10,18H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAYUYWUSIIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a chloro-substituted thiophene and a tetrahydroquinoline moiety, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂O₃S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or modulation of receptor functions. The sulfonamide group is known for its ability to interact with various biological targets, potentially leading to altered cellular pathways and responses.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The presence of the chloro and tetrahydroquinoline moieties may enhance the efficacy against bacterial strains. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
Research Findings
Several studies have investigated the biological activity of related compounds. For instance:
- Antimicrobial Efficacy : A study showed that sulfonamides with tetrahydroquinoline structures exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research on similar compounds indicated that they could inhibit tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly in relation to carbonic anhydrase and other critical enzymes involved in metabolic processes .
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against various bacterial strains using agar diffusion methods. Results indicated zones of inhibition comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
A series of experiments involving human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- The propanoyl group in the target compound introduces a ketone functionality, which may increase hydrogen-bonding capacity compared to alkyl (e.g., propyl in ) or trifluoromethyl groups (e.g., in Begacestat ).
- Synthesis and Yield: Compound 6c () was synthesized with a 49% yield, suggesting moderate efficiency.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling, propanoylation of the tetrahydroquinoline core, and purification via column chromatography. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts like palladium for coupling reactions) is critical. For example, controlling pH during sulfonamide formation minimizes side reactions . Yield improvements (≥70%) are achievable using anhydrous solvents and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR (¹H and ¹³C) to verify substituent positions and integration ratios .
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation .
- X-ray crystallography (if crystalline) to resolve bond lengths and angles, with software like SHELXL for refinement .
- HPLC with UV detection to assess purity (>95%) .
Q. What purification methods are recommended for isolating this sulfonamide derivative?
- Methodological Answer :
- Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) to separate unreacted intermediates .
- Recrystallization from ethanol or dichloromethane to obtain high-purity crystals .
- Centrifugal partition chromatography for challenging separations involving polar byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Perform comparative bioassays under standardized conditions (e.g., fixed cell lines, consistent incubation times) to eliminate variability .
- Analyze structural analogs to identify functional groups (e.g., sulfonamide, thiophene) responsible for activity discrepancies .
- Use in silico docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., enzymes like carbonic anhydrase) .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics simulations (e.g., GROMACS) to study conformational stability in aqueous environments .
- Density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Pharmacophore modeling (e.g., Schrödinger Phase) to map interaction sites for drug design .
Q. What strategies are effective for studying the metabolic stability and in vivo degradation pathways?
- Methodological Answer :
- Liver microsome assays with LC-MS/MS to identify phase I/II metabolites .
- Stable isotope labeling (e.g., ¹³C) to track degradation products in animal models .
- pH-dependent stability studies (pH 1–10) to simulate gastrointestinal and systemic conditions .
Q. How can X-ray crystallography and intermolecular interactions inform the design of analogs with improved properties?
- Methodological Answer :
- Analyze hydrogen-bonding networks (e.g., C–H···O interactions) in crystal structures to guide substitutions that enhance solubility or binding .
- Use Hirshfeld surface analysis (CrystalExplorer) to quantify non-covalent interactions and predict packing efficiency .
- Modify the tetrahydroquinoline ring’s substituents (e.g., propanoyl group) to optimize steric effects observed in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
